tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Stereoselective Synthesis Chiral Building Blocks Medicinal Chemistry

tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 171919-76-9) is a chiral, non-racemic, protected 3-oxoazetidine building block. It features a strained four-membered azetidine ring containing a ketone at the 3-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a defined (2S)-stereocenter at the 2-position.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 171919-76-9
Cat. No. B010248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
CAS171919-76-9
SynonymsTert-butyl(2S)-2-methyl-3-oxoazetidine-1-carboxylate;  (2S)-1-(tert-Butoxycarbonyl)-2beta-methylazetidine-3-one; 
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1C(=O)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
InChIKeyOPQMXTJLDQEDTI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 171919-76-9): Chiral Azetidinone Scaffold Overview


tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 171919-76-9) is a chiral, non-racemic, protected 3-oxoazetidine building block [1]. It features a strained four-membered azetidine ring containing a ketone at the 3-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a defined (2S)-stereocenter at the 2-position [2]. The compound's molecular formula is C9H15NO3 with a molecular weight of 185.22 g/mol [3]. This specific stereochemistry is critical for its role as a precursor in the enantioselective synthesis of bioactive molecules and chiral ligands.

Procurement Risk: Why Stereochemical Purity of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is Non-Negotiable


In medicinal chemistry and asymmetric synthesis, substituting a chiral building block with its racemate or opposite enantiomer is not a viable option. The biological activity of downstream drug candidates, including their potency and selectivity, is often intrinsically linked to a single stereoisomer . For example, in chiral azetidine-containing enzyme inhibitors, the correct stereochemistry is essential for target binding [1]. Using the racemic mixture (CAS 1408076-36-7) or the (2R)-enantiomer (CAS 1638744-93-0) in a route optimized for the (2S)-isomer would introduce a 50% impurity or a completely different stereochemical entity, leading to failed assays, misleading SAR, and wasted development resources. The specific (2S)-configuration is therefore a critical quality attribute that cannot be compromised.

Quantitative Differentiation Guide: tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate vs. Racemate and (2R)-Enantiomer


Enantiomeric Purity: Defined (2S)-Stereochemistry vs. Racemic Mixture

The target compound, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 171919-76-9), possesses a defined (2S)-configuration. Its direct racemic mixture, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS 1408076-36-7), is a 1:1 mixture of (2S) and (2R) enantiomers . The (2S)-isomer is specifically required for the asymmetric synthesis of enantiopure dehydropiperidinones, which are accessed from (S)-α-amino acids .

Stereoselective Synthesis Chiral Building Blocks Medicinal Chemistry

Configurational Specificity: (2S)-Enantiomer vs. (2R)-Enantiomer in Asymmetric Synthesis

The (2S)- and (2R)-enantiomers of this azetidinone scaffold are distinct chemical entities with different CAS numbers (171919-76-9 and 1638744-93-0, respectively) . In the context of chiral azetidine synthesis, the stereochemical outcome of a reaction is dependent on the starting enantiomer. For instance, the synthesis of enantiopure dehydropiperidinones from (S)-α-amino acids proceeds via an azetidin-3-one intermediate with retained (S)-configuration, which would yield the opposite dehydropiperidinone enantiomer if the (2R)-azetidinone were used .

Asymmetric Catalysis Chiral Ligand Synthesis Enantioselective Reactions

Commercial Availability and Lead Time: (2S)-Enantiomer vs. Racemate and (2R)-Enantiomer

Market analysis shows that the (2S)-enantiomer (CAS 171919-76-9) is widely stocked by major research chemical suppliers . In contrast, the (2R)-enantiomer (CAS 1638744-93-0) is less commonly stocked and often requires a custom synthesis with a longer lead time and higher cost. For example, while the racemate and (2S)-enantiomer are available in standard pack sizes from multiple vendors, the (2R)-enantiomer is typically only available as a custom-synthesized specialty item with significantly higher pricing and longer lead times .

Chemical Procurement Supply Chain Research Chemical Sourcing

Procurement-Driven Applications of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate


Synthesis of Enantiopure Dehydropiperidinones and Piperidine Derivatives

This compound serves as a key chiral intermediate for synthesizing enantiopure dehydropiperidinones. The synthetic route involves converting the (2S)-azetidin-3-one to the corresponding diazo ketone, which then undergoes ring expansion to form the dehydropiperidinone scaffold with retention of the (S)-stereochemistry. This application is critical for creating chiral piperidine-containing drug candidates, where stereochemistry is a determinant of biological activity .

Synthesis of Chiral Azetidine-Containing Enzyme Inhibitors

The chiral azetidinone core is a privileged structure in medicinal chemistry. The (2S)-enantiomer can be deprotected and further functionalized to access a variety of azetidine-based bioactive molecules. For example, related chiral azetidine ureas have been shown to be potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitors, demonstrating the importance of defined stereochemistry for target engagement [1]. This compound provides a direct entry point into this chemical space.

Development of YAP:TEAD Protein-Protein Interaction Inhibitors

Patents disclose that compounds related to this scaffold are useful as inhibitors of the YAP:TEAD protein-protein interaction, a target implicated in various cancers. The (2S)-2-methyl-3-oxoazetidine-1-carboxylate can be elaborated into more complex molecules that modulate this pathway, providing a starting point for oncology drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.